Vinylcytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

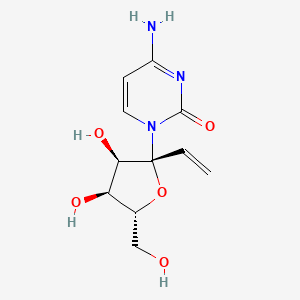

Molecular Formula |

C11H15N3O5 |

|---|---|

Molecular Weight |

269.25 g/mol |

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-2-ethenyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C11H15N3O5/c1-2-11(9(17)8(16)6(5-15)19-11)14-4-3-7(12)13-10(14)18/h2-4,6,8-9,15-17H,1,5H2,(H2,12,13,18)/t6-,8-,9-,11-/m1/s1 |

InChI Key |

MVZNHAMKEVDCNA-PNHWDRBUSA-N |

Isomeric SMILES |

C=C[C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=CC(=NC2=O)N |

Canonical SMILES |

C=CC1(C(C(C(O1)CO)O)O)N2C=CC(=NC2=O)N |

Synonyms |

1'-alpha-vinylcytidine 1'-vinylcytidine |

Origin of Product |

United States |

Foundational & Exploratory

what is the mechanism of vinylcytidine incorporation into RNA

An In-Depth Technical Guide to the Mechanism of Vinylcytidine Incorporation into RNA

Introduction

Vinyl-modified nucleosides are valuable tools for researchers in chemical biology and drug development, primarily used for the metabolic labeling of nascent RNA. By introducing a bioorthogonal vinyl handle into newly transcribed RNA, scientists can track, isolate, and visualize RNA synthesis and dynamics. This guide provides a detailed examination of the molecular mechanism governing the incorporation of this compound, a cytidine analog, into RNA.

Crucially, experimental evidence indicates that while other vinyl nucleosides like 5-vinyluridine (5-VU) are successfully incorporated into cellular RNA, 5-vinylcytidine (5-VC) is not detectably incorporated.[1] Therefore, this document will first describe the canonical three-step pathway required for any nucleoside analog to be incorporated into RNA. It will then specifically address the mechanistic bottleneck—poor substrate recognition by cellular kinases—that prevents 5-vinylcytidine from successfully completing this pathway.

The General Mechanism of Vinyl Nucleoside Incorporation

For a vinyl-modified nucleoside to be incorporated into an RNA strand within a cell, it must undergo a series of sequential enzymatic processes. This pathway can be summarized in three core stages: cellular uptake, anabolic phosphorylation, and polymerase-mediated incorporation.

Step 1: Cellular Uptake

The journey begins at the plasma membrane. Like endogenous nucleosides, this compound and other analogs are actively transported from the extracellular environment into the cytoplasm. This process is mediated by specialized transmembrane proteins known as nucleoside transporters. The efficiency of uptake can vary depending on the specific transporter proteins expressed by the cell type and their affinity for the modified nucleoside.

Step 2: Anabolic Phosphorylation

Once inside the cell, the vinyl nucleoside is biologically inert. To become a substrate for RNA synthesis, it must be converted into its 5'-triphosphate form. This is a multi-step phosphorylation cascade catalyzed by a series of cellular kinases.

-

Monophosphorylation: The first and rate-limiting step is the addition of a single phosphate group to the 5'-hydroxyl of the ribose sugar, converting the nucleoside into a nucleoside monophosphate (vNMP). For cytidine and its analogs, this reaction is primarily catalyzed by uridine-cytidine kinase 2 (UCK2) .[2][3]

-

Diphosphorylation: The resulting vinyl-nucleoside monophosphate is then converted to a diphosphate (vNDP) by nucleoside monophosphate kinases (NMPKs).

-

Triphosphorylation: Finally, nucleoside diphosphate kinases (NDPKs) add the third phosphate group, yielding the biologically active vinyl-nucleoside 5'-triphosphate (vNTP).

This final triphosphate product is the necessary substrate for RNA polymerases.

Step 3: RNA Polymerase-Mediated Incorporation

During transcription, cellular RNA polymerases unwind the DNA template and catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the α-phosphate of an incoming nucleoside triphosphate.[4] A vinyl-nucleoside triphosphate (vNTP) that has been successfully synthesized through the phosphorylation cascade can compete with its natural counterpart (e.g., vCTP competes with CTP) for incorporation into the nascent RNA strand. The polymerase recognizes the vNTP and incorporates it into the chain, thus covalently labeling the RNA molecule with a vinyl modification.

The Bottleneck: Why 5-Vinylcytidine Fails to Incorporate

Despite the existence of a clear pathway, experimental studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been unable to detect the incorporation of 5-vinylcytidine (5-VC) into the RNA of treated cells.[1] This strongly suggests a failure at a critical step in the mechanism. The most probable point of failure is the initial phosphorylation step catalyzed by uridine-cytidine kinase 2 (UCK2).

UCK2 is known to be the bottleneck for the metabolic incorporation of other C5-modified pyrimidine nucleosides.[3] The enzyme's active site must accommodate the modified nucleoside with sufficient affinity to catalyze the transfer of a phosphate group from ATP. While UCK2 has some substrate promiscuity, the steric bulk or electronic properties of the vinyl group at the C5 position of cytidine likely prevent effective binding or catalysis.[2][5] Without the initial conversion to this compound monophosphate, the subsequent phosphorylation steps cannot occur, and the active triphosphate form is never generated. Consequently, RNA polymerase is never presented with a vCTP substrate to incorporate.

Data Presentation: Quantitative Analysis of Vinyl Nucleoside Incorporation

The following table summarizes the quantitative data from studies where HEK293T cells were treated with various vinyl-modified nucleosides. The levels of incorporation were determined by digesting total cellular RNA into mononucleosides and analyzing the mixture via LC-MS/MS. This data clearly illustrates the successful incorporation of other vinyl nucleosides in contrast to the failure of 5-vinylcytidine.

| Nucleoside Analog | Abbreviation | Concentration | Incubation Time | % Incorporation (Relative to natural counterpart) | Reference |

| 5-Vinylcytidine | 5-VC | 1 mM | 12 h | Not Detected | [1] |

| 5-Vinyluridine | 5-VU | 1 mM | 12 h | ~0.8% | [1] |

| 2-Vinyladenosine | 2-VA | 1 mM | 12 h | ~1.5% | [1] |

| 7-Deaza-vinyladenosine | 7-dVA | 1 mM | 12 h | ~0.3% | [1] |

| 8-Vinyladenosine | 8-VA | 1 mM | 12 h | Not Detected | [1] |

| 8-Vinylguanosine | 8-VG | 1 mM | 12 h | Not Detected | [1] |

Experimental Protocols

The investigation of nucleoside analog incorporation relies on a combination of cell biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for the key experiments.

Protocol 1: Metabolic Labeling of RNA in Cell Culture

This protocol describes the treatment of cultured cells with a vinyl nucleoside to facilitate its potential incorporation into nascent RNA.

-

Cell Culture: Plate HEK293T cells in a suitable format (e.g., 6-well plate) and grow to approximately 70-80% confluency in standard growth medium (e.g., DMEM with 10% FBS).

-

Analog Treatment: Prepare a stock solution of the vinyl nucleoside (e.g., 100 mM 5-vinylcytidine in DMSO). Dilute the stock solution directly into the cell culture medium to a final concentration of 1 mM. A vehicle control (DMSO only) should be run in parallel.

-

Incubation: Incubate the cells under standard conditions (37°C, 5% CO₂) for a specified duration, typically between 5 and 24 hours.[1]

-

Cell Harvest: After incubation, wash the cells twice with cold phosphate-buffered saline (PBS), then lyse the cells for RNA extraction.

Protocol 2: Quantification of Incorporation by LC-MS/MS

This protocol is the gold standard for accurately quantifying the percentage of a modified nucleoside within the total RNA population.[6][7]

-

RNA Isolation: Extract total RNA from the harvested cells using a standard method, such as a phenol-chloroform extraction or a commercial column-based kit. Treat the isolated RNA with DNase to remove any contaminating DNA.

-

Enzymatic Digestion to Nucleosides:

-

In a reaction tube, combine 1-5 µg of purified total RNA with a digestion master mix.

-

The master mix should contain Nuclease P1 (to digest RNA to 5'-mononucleosides) and Bacterial Alkaline Phosphatase (to dephosphorylate the mononucleosides).

-

Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion of RNA into a mixture of individual nucleosides.[6]

-

-

Sample Preparation: Following digestion, remove the enzymes, typically by passing the sample through a molecular-weight-cutoff filter (e.g., 10 kDa cutoff).

-

LC-MS/MS Analysis:

-

Inject the prepared nucleoside mixture onto a reverse-phase liquid chromatography (LC) column to separate the individual nucleosides based on their hydrophobicity.

-

Elute the separated nucleosides into a triple quadrupole mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

-

Quantify the amount of the vinyl nucleoside and its corresponding natural nucleoside by comparing their peak areas to those of known concentration standards. The percent incorporation is calculated as: (Amount of Vinyl Nucleoside / Amount of Natural Nucleoside) * 100.

-

Protocol 3: In Vitro Transcription (IVT) Assay

This assay directly tests whether a vinyl-nucleoside triphosphate can be used as a substrate by RNA polymerase, bypassing the requirements of cellular uptake and phosphorylation. This is a critical experiment to confirm that the polymerase itself is not the inhibitor.

-

Template Preparation: Prepare a linear double-stranded DNA template containing a bacteriophage promoter (e.g., T7, T3, or SP6) upstream of the sequence to be transcribed.[8][9]

-

Reaction Assembly: In a reaction tube on ice, combine the following components:

-

Transcription Buffer (typically includes Tris-HCl, MgCl₂, DTT, spermidine).

-

Ribonucleotide Triphosphate (NTP) Mix: ATP, GTP, UTP, and either CTP (for control) or a mix of CTP and vCTP (for experimental). Note: This requires the chemical or enzymatic synthesis of vCTP, as it is not commercially available.

-

Linear DNA Template (~1 µg).

-

RNase Inhibitor.

-

The corresponding RNA Polymerase (e.g., T7 RNA Polymerase).

-

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.[8]

-

Template Removal & Purification: After incubation, digest the DNA template using DNase. Purify the transcribed RNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.

-

Analysis: Analyze the purified RNA to confirm incorporation. This can be done by digesting the RNA to nucleosides and analyzing by LC-MS/MS as described in Protocol 2, or by using a vinyl-reactive fluorescent probe followed by gel electrophoresis.

References

- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UCK2 - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for the specificity, catalysis, and regulation of human uridine-cytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. themoonlab.org [themoonlab.org]

- 9. neb.com [neb.com]

Technical Guide: Synthesis and Application of 5-Vinylcytidine for Metabolic Labeling of Nascent RNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic labeling of nascent RNA is a pivotal technique for studying the dynamics of gene expression, offering insights into transcription, RNA processing, and decay rates. This guide provides an in-depth overview of the synthesis and application of 5-vinylcytidine (5-VC), a bioorthogonal chemical reporter for RNA. 5-VC is readily incorporated into newly synthesized RNA through the cellular nucleotide salvage pathway. The exposed vinyl group serves as a versatile handle for subsequent bioorthogonal ligation via the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, enabling the selective detection, enrichment, and visualization of nascent transcripts with minimal perturbation to cellular processes. This document details the chemical synthesis of 5-VC, provides comprehensive protocols for its use in cell culture, and presents quantitative data on its performance and biocompatibility.

Synthesis of 5-Vinylcytidine

The synthesis of 5-vinylcytidine is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, such as the Stille coupling. This method involves the reaction of a protected 5-halocytidine precursor with an organostannane reagent. The Stille reaction is well-suited for this transformation due to its tolerance of various functional groups present in the nucleoside.[1][2][3] The general synthetic scheme involves two main steps: the palladium-catalyzed vinylation of a protected cytidine and the subsequent deprotection to yield the final product.

References

An In-depth Technical Guide to 5-Vinylcytidine: Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Vinylcytidine is a synthetic nucleoside analog of cytidine, characterized by the presence of a vinyl group at the 5-position of the pyrimidine ring. This modification imparts unique chemical and biological properties, making it a molecule of significant interest in the fields of epigenetics and antiviral research. This technical guide provides a comprehensive overview of the basic properties, structure, and known biological activities of 5-vinylcytidine, with a focus on its role in the study of DNA demethylation. Detailed experimental protocols and data are presented to facilitate further research and application in drug development.

Core Properties and Structure

5-Vinylcytidine is a modified pyrimidine nucleoside. While extensive experimental data for 5-vinylcytidine is not widely published, its basic properties can be derived from its chemical structure and information from chemical suppliers.

Table 1: Physicochemical Properties of 5-Vinylcytidine

| Property | Value | Source |

| CAS Number | 1846584-62-0 | CymitQuimica[1], BOC Sciences[] |

| Chemical Formula | C₁₁H₁₅N₃O₅ | Guidechem[3] |

| Molecular Weight | 269.257 g/mol | Guidechem[3] |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and DMF | General knowledge |

| Melting Point | Not reported | N/A |

Structure:

The core structure of 5-vinylcytidine consists of a cytosine base attached to a ribose sugar via a β-N1-glycosidic bond. The key modification is the vinyl group (-CH=CH₂) at the C5 position of the pyrimidine ring.

Chemical Structure of 5-Vinylcytidine:

Synthesis

A common and effective method for the synthesis of 5-vinylcytidine involves a palladium-catalyzed Stille cross-coupling reaction. This approach offers high efficiency and good yields.

Experimental Protocol: Synthesis of 5-Vinylcytidine via Stille Coupling

This protocol is a generalized procedure based on established methods for the synthesis of C5-substituted pyrimidine nucleosides.

Materials:

-

5-Iodocytidine

-

Vinyltributylstannane

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous, degassed N,N-Dimethylformamide (DMF)

-

Diatomaceous earth (Celite®)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), dissolve 5-iodocytidine (1 equivalent) in anhydrous, degassed DMF.

-

Addition of Reagents: To the stirred solution, add vinyltributylstannane (1.2 equivalents) followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography using a dichloromethane/methanol gradient to yield 5-vinylcytidine as a solid.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

H6 (pyrimidine): ~8.0-8.5 ppm (singlet). The vinyl group will influence this shift.

-

Vinyl Protons (-CH=CH₂): Three distinct signals in the range of 5.0-7.0 ppm, exhibiting characteristic geminal and cis/trans couplings.

-

H1' (anomeric): ~5.8-6.0 ppm (doublet).

-

Ribose Protons (H2', H3', H4', H5'): ~3.5-4.5 ppm (multiplets).

-

NH₂ (amino): Broad singlet, chemical shift dependent on concentration and temperature.

-

OH (hydroxyl): Broad singlets, chemical shift dependent on concentration and temperature.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

C2, C4, C6 (pyrimidine): In the range of 140-165 ppm.

-

C5 (pyrimidine): ~110-120 ppm.

-

Vinyl Carbons (-CH=CH₂): ~115-135 ppm.

-

C1' (anomeric): ~85-90 ppm.

-

Ribose Carbons (C2', C3', C4', C5'): ~60-80 ppm.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), 5-vinylcytidine is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 270.26. Fragmentation would likely involve the loss of the ribose sugar moiety, resulting in a fragment corresponding to the 5-vinylcytosine base.

Biological Activity and Mechanism of Action

5-Vinylcytidine is primarily recognized for its role in the study of DNA demethylation, a key epigenetic modification.[1] Its structural similarity to cytidine allows it to be recognized by cellular machinery involved in DNA synthesis and modification.

Role in DNA Demethylation

DNA methylation, primarily at the 5-position of cytosine (5-mC), is a crucial epigenetic mark for gene silencing. The removal of this mark, or demethylation, is essential for gene activation and normal cellular function. The process of active DNA demethylation is mediated by the Ten-eleven translocation (TET) family of enzymes, which iteratively oxidize 5-mC.

The proposed mechanism of action for 5-vinylcytidine in studying DNA demethylation is through its interaction with DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining methylation patterns.

Proposed Signaling Pathway for DNMT1 Inhibition:

The following diagram illustrates the canonical DNA methylation maintenance pathway and the potential point of intervention for cytidine analogs.

Caption: Canonical DNA methylation maintenance by DNMT1 and potential inhibition by 5-vinylcytidine.

Antiviral Activity

While the primary focus of recent research on 5-vinylcytidine has been on epigenetics, its deoxy-derivative, 2'-deoxy-5-vinylcytidine, has demonstrated significant antiviral activity, particularly against herpes simplex virus (HSV) types 1 and 2. This suggests that 5-vinylcytidine and its derivatives could be explored as potential antiviral agents. The mechanism of antiviral action for such nucleoside analogs often involves inhibition of viral DNA or RNA polymerases.

Experimental Workflows

General Workflow for Characterization of a Synthetic Nucleoside Analog

The following diagram outlines a typical workflow for the synthesis and characterization of a novel nucleoside analog like 5-vinylcytidine.

Caption: A typical experimental workflow for the synthesis and characterization of a nucleoside analog.

Workflow for Investigating the Effect on DNA Methylation

This workflow details the steps to investigate the impact of 5-vinylcytidine on DNA methylation in a cellular context.

Caption: Experimental workflow to assess the impact of 5-vinylcytidine on DNA methylation.

Conclusion and Future Directions

5-Vinylcytidine is a valuable tool for researchers in epigenetics and has potential for development as an antiviral agent. Its unique structure allows for the investigation of fundamental biological processes like DNA demethylation. Future research should focus on a more detailed characterization of its physicochemical properties, a thorough investigation of its mechanism of action in inhibiting DNA methyltransferases, and an exploration of its therapeutic potential beyond its current research applications. The detailed protocols and structured data presented in this guide aim to provide a solid foundation for these future endeavors.

References

A Technical Introduction to Bioorthogonal Chemistry with Vinylcytidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive introduction to the principles and applications of bioorthogonal chemistry centered on the use of vinylcytidine. This powerful tool enables the specific labeling and tracking of RNA in living systems, offering profound insights into RNA dynamics and function, and presenting novel opportunities for therapeutic intervention and drug development.

Core Concepts in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1][2] These reactions involve pairs of functional groups, a "bioorthogonal handle" and a "probe," which are inert to the biological environment but react selectively and efficiently with each other. This allows for the precise labeling of biomolecules that have been metabolically, genetically, or enzymatically functionalized with the bioorthogonal handle.

A key reaction in the bioorthogonal toolkit is the inverse-electron-demand Diels-Alder (IEDDA) reaction.[3][4] This cycloaddition reaction occurs between an electron-rich dienophile and an electron-poor diene, such as a tetrazine. The IEDDA reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for applications in living cells.

This compound: A Bioorthogonal Handle for RNA

This compound (5-VC) is a modified nucleoside that can serve as a bioorthogonal handle for RNA. The vinyl group, a small and minimally perturbing modification, can be introduced at the 5-position of the cytidine base. Once incorporated into RNA, the vinyl group acts as a dienophile in the IEDDA reaction with a tetrazine-functionalized probe.

While this compound has been explored for this purpose, it is important to note that its analog, 5-vinyluridine (5-VU), has been more commonly reported for successful metabolic incorporation into nascent RNA. Some studies have indicated that 5-vinylcytidine is not as efficiently incorporated into RNA in vivo. Researchers should consider this when designing experiments and may opt for 5-vinyluridine for more robust labeling.

Synthesis of this compound

A plausible synthetic route for 5-vinylcytidine can be adapted from established palladium-catalyzed cross-coupling reactions. A common strategy involves the palladium-catalyzed vinylation of a halogenated cytidine precursor.

Proposed Synthetic Pathway:

Caption: Proposed synthetic scheme for 5-vinylcytidine via a palladium-catalyzed Stille cross-coupling reaction.

Experimental Protocols

Metabolic Labeling of RNA with this compound

This protocol is adapted from methods used for other modified nucleosides and should be optimized for the specific cell line and experimental conditions.

Materials:

-

5-Vinylcytidine (or 5-Vinyluridine as a more robust alternative)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Cell line of interest (e.g., HEK293T)

Procedure:

-

Cell Culture: Culture the chosen cell line in complete medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Preparation of Labeling Medium: Prepare a stock solution of 5-vinylcytidine in DMSO. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (typically in the range of 10-100 µM).

-

Metabolic Labeling: Replace the existing culture medium with the labeling medium containing this compound.

-

Incubation: Incubate the cells for a period of 4 to 24 hours to allow for the metabolic incorporation of the this compound into newly synthesized RNA. The optimal incubation time will depend on the cell type and the desired level of labeling.

-

Harvesting: After incubation, wash the cells with PBS and proceed to fixation or lysis depending on the downstream application.

Bioorthogonal Ligation with a Tetrazine Probe (for Cellular Imaging)

Materials:

-

Cells with metabolically incorporated this compound

-

Phosphate-Buffered Saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Mounting medium with DAPI

Procedure:

-

Fixation: After metabolic labeling, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block non-specific binding sites with 1% BSA in PBS for 30 minutes.

-

Tetrazine Ligation: Prepare a solution of the tetrazine-fluorophore conjugate in PBS (typically 1-10 µM). Incubate the cells with the tetrazine solution for 1-2 hours at room temperature in the dark.

-

Washing: Wash the cells extensively with PBS to remove unbound probe.

-

Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the labeled RNA using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Data Presentation: Reaction Kinetics

The efficiency of the bioorthogonal ligation is determined by the second-order rate constant (k2). The table below summarizes reported kinetic data for the IEDDA reaction between various vinyl nucleosides and tetrazines.

| Dienophile (Vinyl Nucleoside) | Diene (Tetrazine) | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| 5-Vinyluridine | 3,6-di-(2-pyridyl)-s-tetrazine | DMSO | ~1.0 x 10⁻³ |

| 5-Vinyluridine | 3,6-di-(2-pyridyl)-s-tetrazine | H₂O:DMSO (1:1) | ~5.0 x 10⁻³ |

| 2-Vinyladenosine | 3,6-di-(2-pyridyl)-s-tetrazine | H₂O:DMSO (1:1) | ~1.2 x 10⁻² |

| 7-deaza-Vinyladenosine | 3,6-di-(2-pyridyl)-s-tetrazine | H₂O:DMSO (1:1) | ~1.7 x 10⁻² |

Data adapted from "Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry" (PMC). This data is for illustrative purposes and may vary based on experimental conditions.

Visualizing the Workflow

The overall workflow for metabolic labeling and subsequent bioorthogonal ligation can be visualized as a series of sequential steps.

Caption: A flowchart illustrating the key steps in the metabolic labeling of RNA with this compound followed by bioorthogonal ligation for cellular imaging.

Signaling Pathway: The IEDDA Reaction Mechanism

The core of this bioorthogonal strategy is the IEDDA reaction between the vinyl group of the incorporated cytidine and the tetrazine ring of the probe.

Caption: The mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction between vinyl-labeled RNA and a tetrazine probe.

Applications in Drug Development

The ability to specifically label and visualize RNA in living cells has significant implications for drug development:

-

Target Engagement Studies: By labeling the RNA of a specific gene, it is possible to visualize its localization and trafficking within the cell. This can be used to study how small molecule drugs or antisense oligonucleotides interact with their RNA targets.

-

Understanding Disease Mechanisms: Many diseases, including cancer and neurological disorders, are associated with dysregulated RNA metabolism. This compound-based labeling can be used to study these processes in disease models, potentially identifying new therapeutic targets.

-

High-Throughput Screening: The fluorescence-based readout of this technique is amenable to high-throughput screening assays to identify compounds that modulate RNA synthesis, processing, or degradation.

Conclusion

Bioorthogonal chemistry with this compound and the IEDDA reaction provides a powerful platform for the study of RNA in its native context. While the metabolic incorporation of this compound may present challenges compared to its uridine analog, the underlying principles of this technology offer a versatile and specific method for RNA labeling. For researchers in drug development, this approach opens up new avenues for understanding disease biology and for the discovery and characterization of novel therapeutics that target RNA. Careful optimization of labeling conditions and consideration of the choice of vinyl nucleoside will be critical for successful implementation.

References

- 1. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 3. Palladium-catalysed vinylation of organic halides under solid–liquid phase transfer conditions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates [organic-chemistry.org]

The Vinyl Group: A Versatile Chemical Reporter for Probing Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The vinyl group, a simple yet powerful functional group, has emerged as a versatile chemical reporter in the field of chemical biology and drug development. Its unique reactivity, particularly in the form of vinyl sulfones and related structures, allows for the specific and covalent labeling of proteins and other biomolecules. This enables researchers to track, identify, and quantify biological targets, elucidate complex signaling pathways, and develop novel therapeutic agents. This technical guide provides a comprehensive overview of the vinyl group as a chemical reporter, focusing on its core applications, experimental methodologies, and data interpretation.

Core Principles: Reactivity and Selectivity

The utility of the vinyl group as a chemical reporter stems from its ability to undergo Michael addition reactions with nucleophilic amino acid residues on proteins, most notably cysteine.[1] The electron-withdrawing nature of the substituent attached to the vinyl group dictates its reactivity and selectivity.

Vinyl Sulfones: The Workhorse Reporter

Vinyl sulfones are the most widely used class of vinyl-based reporters due to their high reactivity and selectivity for cysteine residues under physiological conditions.[2] The reaction proceeds via a covalent Michael addition, forming a stable thioether bond. This covalent and essentially irreversible linkage makes vinyl sulfones ideal for a variety of applications, from labeling proteins for imaging to developing covalent inhibitors.[3]

The reactivity of vinyl sulfones can be tuned by modifying their chemical structure. For instance, the reaction rate can be influenced by the nature of the group attached to the sulfone.[4][5]

Quantitative Data for Vinyl Group Reporters

The efficiency of labeling with vinyl-based reporters is a critical parameter in experimental design. The following tables summarize key quantitative data related to the reactivity and modification of proteins using vinyl reporters.

Table 1: Second-Order Rate Constants for the Reaction of Vinyl Heteroarenes with a Cysteine Derivative

| Vinyl Heteroarene | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Vinyl-pyridine | 4.91 x 10⁻³ |

| Vinyl-pyrimidine | 1.23 x 10⁻¹ |

| Vinyl-triazine | > 1.0 |

| Vinyl-tetrazine | No reaction with vinyl group |

Data represents the reaction with Boc-Cys-OMe. The vinyl tetrazine was observed to react at the tetrazine ring instead of the vinyl group.

Table 2: Relative Rates of Michael Addition of 2'-(Phenethyl)thiol to Various Vinyl Sulfonyl Compounds

| Vinyl Sulfonyl Compound | Relative Rate |

| Phenyl vinyl sulfonate esters | ~3000 |

| Alkyl vinyl sulfones | 1 |

| N-benzyl vinyl sulfonamides | ~0.001 |

This table illustrates the tunability of vinyl sulfone reactivity based on the substituent.[5]

Table 3: Theoretical Mass Shifts of Cysteine Residues Modified by Vinyl Sulfone Reporters

| Modifying Reagent | Molecular Formula of Adduct | Monoisotopic Mass Shift (Da) | Average Mass Shift (Da) |

| Divinyl sulfone | C₄H₆O₂S | 118.0089 | 118.147 |

| Ethyl vinyl sulfone | C₄H₈O₂S | 120.0245 | 120.174 |

| Phenyl vinyl sulfone | C₈H₈O₂S | 168.0245 | 168.214 |

These values are crucial for identifying modified peptides in mass spectrometry-based proteomics experiments.

Key Applications and Experimental Protocols

The vinyl group's ability to covalently label proteins has led to its widespread use in several key areas of research.

Protein Labeling for Visualization and Affinity Purification

Vinyl reporters functionalized with fluorophores or affinity tags (like biotin) are invaluable tools for visualizing protein localization and for isolating proteins of interest from complex mixtures.

Experimental Protocol: Fluorescent Labeling of a Purified Protein with a Vinyl Sulfone Dye

Materials:

-

Purified protein with an accessible cysteine residue (concentration: 1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)

-

Vinyl sulfone-conjugated fluorescent dye (e.g., Lucifer Yellow vinyl sulfone)[5]

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

-

Quenching reagent: 1 M β-mercaptoethanol or dithiothreitol (DTT)

-

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is free of any thiol-containing reagents from purification steps. If necessary, perform a buffer exchange into the reaction buffer.

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the vinyl sulfone-conjugated fluorescent dye (dissolved in a minimal amount of DMSO or DMF) to the protein solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The optimal reaction time and temperature may need to be determined empirically for each protein.

-

-

Quenching: Add the quenching reagent to a final concentration of 10-20 mM to react with any unreacted vinyl sulfone dye. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization:

-

Confirm labeling by measuring the absorbance of the protein (at 280 nm) and the fluorophore at its specific excitation wavelength.

-

Analyze the labeled protein by SDS-PAGE and visualize the fluorescence using a gel imager.

-

Determine the degree of labeling using mass spectrometry.

-

Workflow for Protein Labeling and Purification

Caption: Workflow for fluorescently labeling a protein with a vinyl sulfone dye.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy used to assess the functional state of entire enzyme families in complex biological samples.[6][7] Vinyl sulfone-based probes are frequently employed in ABPP to target the active site of cysteine proteases and other enzymes.[3][5]

Experimental Protocol: Activity-Based Profiling of Cysteine Proteases

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Vinyl sulfone-based probe with a reporter tag (e.g., biotin or a fluorophore)[5]

-

Lysis buffer (e.g., RIPA buffer)

-

SDS-PAGE gels and buffers

-

For biotinylated probes: Streptavidin-agarose beads, wash buffers, and reagents for on-bead digestion (e.g., trypsin, DTT, iodoacetamide)

-

LC-MS/MS system for protein identification

Procedure:

-

Sample Preparation: Prepare a cell or tissue lysate under conditions that preserve enzyme activity. Determine the total protein concentration.

-

Probe Labeling:

-

Incubate a defined amount of protein lysate (e.g., 50-100 µg) with the vinyl sulfone probe at a specific concentration (typically in the low micromolar range) for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Analysis of Labeled Proteins (Fluorophore Probe):

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins using an in-gel fluorescence scanner.

-

-

Enrichment and Identification of Labeled Proteins (Biotin Probe):

-

Capture the biotinylated proteins by incubating the labeled lysate with streptavidin-agarose beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Perform on-bead tryptic digestion to release the peptides of the captured proteins.

-

Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins that were targeted by the vinyl sulfone probe.

-

Workflow for Activity-Based Protein Profiling

Caption: Workflow for activity-based protein profiling using a biotinylated vinyl sulfone probe.

Covalent Inhibitor Development

The irreversible nature of the reaction between vinyl sulfones and cysteine residues makes them attractive warheads for the design of targeted covalent inhibitors (TCIs).[8] TCIs can offer advantages over non-covalent inhibitors, including increased potency and prolonged duration of action. The development of TCIs often involves screening libraries of compounds containing a vinyl sulfone or a related reactive group against a specific protein target.

Signaling Pathway Elucidation: A Case Study in Kinase Inhibition

While a direct application of a vinyl reporter to elucidate the entirety of a complex signaling pathway like the MAPK pathway in a single experiment is not yet a common, published methodology, vinyl sulfones are instrumental in dissecting components of such pathways. For instance, they can be used to develop covalent inhibitors for specific kinases within the pathway, allowing for the study of the downstream consequences of inhibiting that particular kinase.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, and differentiation.[8] Dysregulation of this pathway is implicated in many diseases, including cancer.

Illustrative Signaling Pathway: Simplified MAPK Cascade

The following diagram illustrates a simplified MAPK signaling cascade and indicates where a vinyl sulfone-based covalent inhibitor could be used to probe the pathway.

Caption: Simplified MAPK signaling pathway with a potential point of intervention for a vinyl sulfone-based covalent inhibitor targeting MEK.

By using a vinyl sulfone-based covalent inhibitor targeting a specific kinase in this pathway (e.g., MEK), researchers can effectively block signal transduction at that point and study the resulting changes in downstream events, such as the phosphorylation of ERK and subsequent changes in gene expression. This allows for a detailed dissection of the role of that specific kinase in the overall signaling network.

Conclusion

The vinyl group, particularly in the form of vinyl sulfones, represents a powerful and versatile tool in the chemical biologist's arsenal. Its ability to be tailored for reactivity and functionalized with a variety of reporter tags makes it suitable for a wide range of applications, from fundamental studies of protein function to the development of novel therapeutics. As our understanding of the proteome and its intricate signaling networks continues to grow, the role of the vinyl group as a key chemical reporter is set to expand even further, enabling new discoveries in health and disease.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profiling MAP kinase cysteines for targeted covalent inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antiviral Potential of 2'-Deoxy-5-vinylcytidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the antiviral properties of the nucleoside analog, 2'-deoxy-5-vinylcytidine. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the available quantitative data, details the experimental methodologies for its evaluation, and elucidates its proposed mechanism of action against key viral pathogens.

Core Antiviral Activity

2'-Deoxy-5-vinylcytidine has demonstrated notable efficacy against Herpes Simplex Virus (HSV), exhibiting potent inhibitory effects on both type 1 (HSV-1) and type 2 (HSV-2). The compound is significantly less toxic to host cells in culture compared to its counterpart, 2'-deoxy-5-vinyluridine.[1][2][3]

Quantitative Antiviral Data

The antiviral potency of 2'-deoxy-5-vinylcytidine against Herpes Simplex Virus is summarized in the table below. This data is derived from foundational in vitro studies.

| Compound | Virus | Assay Type | Measurement | Value | Unit | Selectivity Index (SI) | Reference |

| 2'-Deoxy-5-vinylcytidine | Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | ID50 | 0.2 | µg/mL | 225 | [1][2][3] |

| 2'-Deoxy-5-vinylcytidine | Herpes Simplex Virus Type 2 (HSV-2) | Plaque Reduction Assay | ID50 | 0.2 | µg/mL | 225 | [1][2][3] |

ID50 (50% Inhibitory Dose): The concentration of the compound required to inhibit the viral plaque formation by 50%. Selectivity Index (SI): The ratio of the cytotoxic concentration to the effective antiviral concentration, indicating the compound's therapeutic window. A higher SI value suggests greater selectivity for viral targets over host cells.

Currently, published data on the efficacy of 2'-deoxy-5-vinylcytidine against other viruses, such as human cytomegalovirus (CMV) and Epstein-Barr virus (EBV), is not available.

Proposed Mechanism of Action

The antiviral mechanism of 2'-deoxy-5-vinylcytidine is predicated on its structural similarity to the natural nucleoside, 2'-deoxycytidine. As with many nucleoside analogs, its antiviral activity is initiated through a series of intracellular phosphorylation events, culminating in the competitive inhibition of viral DNA synthesis.

-

Cellular Uptake and Phosphorylation: 2'-Deoxy-5-vinylcytidine enters the host cell and is sequentially phosphorylated by host and/or viral kinases to its active triphosphate form, 2'-deoxy-5-vinylcytidine triphosphate (dVCTP).

-

Competitive Inhibition of Viral DNA Polymerase: dVCTP acts as a competitive inhibitor of the viral DNA polymerase, vying with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the elongating viral DNA strand.

-

DNA Chain Termination: Upon incorporation into the viral DNA, the vinyl group at the 5-position of the cytosine base is believed to cause chain termination, thus halting viral DNA replication.

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies to ascertain the antiviral efficacy and cytotoxicity of 2'-deoxy-5-vinylcytidine.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death resulting from viral replication.

1. Cell Culture and Viral Inoculation:

- Monolayers of a suitable host cell line (e.g., Vero cells) are prepared in multi-well plates.

- Cells are inoculated with a standardized amount of Herpes Simplex Virus (typically 100 plaque-forming units per well) and allowed to adsorb for a specified period (e.g., 1-2 hours) at 37°C.

2. Compound Treatment:

- Following viral adsorption, the inoculum is removed, and the cell monolayers are washed.

- An overlay medium (e.g., Eagle's Minimum Essential Medium with 2% fetal bovine serum and 0.5% methylcellulose) containing serial dilutions of 2'-deoxy-5-vinylcytidine is added to the wells. Control wells receive the overlay medium without the compound.

3. Incubation and Plaque Visualization:

- The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient for plaque development (typically 2-3 days).

- After incubation, the cell monolayers are fixed (e.g., with 10% formalin) and stained (e.g., with 0.1% crystal violet).

4. Data Analysis:

- The viral plaques are counted for each compound concentration and the control.

- The 50% inhibitory dose (ID50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Start [label="Prepare Host Cell Monolayers", fillcolor="#F1F3F4", fontcolor="#202124"];

Inoculate [label="Inoculate with HSV", fillcolor="#FBBC05", fontcolor="#202124"];

Adsorb [label="Viral Adsorption (1-2h, 37°C)", fillcolor="#FBBC05", fontcolor="#202124"];

Wash [label="Remove Inoculum and Wash", fillcolor="#F1F3F4", fontcolor="#202124"];

Treat [label="Add Overlay with Serial Dilutions\nof 2'-deoxy-5-vinylcytidine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Incubate [label="Incubate (2-3 days, 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"];

Fix_Stain [label="Fix and Stain Cells", fillcolor="#34A853", fontcolor="#FFFFFF"];

Count [label="Count Viral Plaques", fillcolor="#34A853", fontcolor="#FFFFFF"];

Calculate [label="Calculate ID50", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Inoculate;

Inoculate -> Adsorb;

Adsorb -> Wash;

Wash -> Treat;

Treat -> Incubate;

Incubate -> Fix_Stain;

Fix_Stain -> Count;

Count -> Calculate;

}

Cytotoxicity Assay

This assay determines the concentration at which the compound is toxic to the host cells, which is essential for calculating the selectivity index.

1. Cell Seeding:

- Host cells are seeded into 96-well microtiter plates at a specific density and allowed to attach and grow overnight.

2. Compound Exposure:

- The growth medium is replaced with fresh medium containing serial dilutions of 2'-deoxy-5-vinylcytidine. Control wells receive medium without the compound.

- The plates are incubated for a period comparable to the antiviral assay (e.g., 2-3 days) at 37°C.

3. Viability Assessment:

- Cell viability is assessed by monitoring the morphology of the cells microscopically for signs of toxicity (e.g., rounding, detachment).

- Alternatively, a quantitative method such as the MTT or XTT assay can be used, which measures the metabolic activity of viable cells.

4. Data Analysis:

- The 50% cytotoxic concentration (CC50) is determined as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.

Conclusion

2'-Deoxy-5-vinylcytidine is a potent and selective inhibitor of Herpes Simplex Virus types 1 and 2 in vitro. Its proposed mechanism of action, typical of nucleoside analogs, involves intracellular activation and subsequent termination of viral DNA synthesis. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other antiviral compounds. Further studies are warranted to explore its efficacy against a broader range of viruses and to elucidate the precise molecular interactions with viral DNA polymerases.

References

- 1. Synthesis and biological properties of 2'-deoxy-5-vinyluridine and 2'deoxy-5-vinylcytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [논문]Mechanism of Selective Inhibition of Herpes Simplex Virus Replication by Deoxycytidine Analogues: Interaction of 5-methoxymethyl-2′-deoxycytidine-5′-triphosphate with DNA Polymerases [scienceon.kisti.re.kr]

- 3. Synthesis and biological properties of 2'-deoxy-5-vinyluridine and 2'deoxy-5-vinylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on the Biological Activity of 2'-Deoxy-5-Vinylcytidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research concerning the biological activity of the nucleoside analog, 2'-deoxy-5-vinylcytidine. The document focuses on its early evaluation as an antiviral agent, summarizing key quantitative data, outlining experimental methodologies, and illustrating its presumed mechanism of action.

Core Findings: Antiviral Activity of 2'-Deoxy-5-Vinylcytidine

Early investigations into the therapeutic potential of 2'-deoxy-5-vinylcytidine primarily centered on its efficacy against herpes viruses. The seminal work in this area established its potent and selective inhibitory effects.

Quantitative Data Summary

The antiviral activity of 2'-deoxy-5-vinylcytidine against Herpes Simplex Virus (HSV) types 1 and 2 was quantified, revealing promising therapeutic potential. The key metrics from these early studies are summarized in the table below.

| Compound | Virus Target | Inhibitory Dose 50 (ID50) | Selectivity Index | Notes |

| 2'-Deoxy-5-vinylcytidine | Herpes Simplex Virus Type 1 (HSV-1) | 0.2 µg/mL | 225 | Much less toxic to cell cultures than 2'-deoxy-5-vinyluridine.[1] |

| 2'-Deoxy-5-vinylcytidine | Herpes Simplex Virus Type 2 (HSV-2) | 0.2 µg/mL | 225 | Appears to polymerize readily.[1] |

Experimental Protocols

The following section details the likely experimental methodologies employed in the early evaluation of 2'-deoxy-5-vinylcytidine's antiviral properties, based on standard virological assays of the era.

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity of 2'-deoxy-5-vinylcytidine was likely determined using a plaque reduction assay, a standard method for evaluating the efficacy of antiviral compounds against cytopathic viruses like HSV.

-

Cell Culture Preparation: Confluent monolayers of a suitable host cell line (e.g., Vero cells or primary rabbit kidney cells) would be prepared in multi-well plates.

-

Virus Inoculation: The cell monolayers would be infected with a known titer of HSV-1 or HSV-2, allowing for viral adsorption for a defined period (e.g., 1-2 hours).

-

Compound Application: After viral adsorption, the inoculum would be removed, and the cells would be overlaid with a semi-solid medium (e.g., methylcellulose or agarose) containing serial dilutions of 2'-deoxy-5-vinylcytidine.

-

Incubation: The plates would be incubated for a period sufficient for viral plaque formation in the untreated control wells (typically 2-3 days).

-

Plaque Visualization and Counting: The cell monolayers would be fixed and stained (e.g., with crystal violet) to visualize and count the viral plaques.

-

ID50 Determination: The ID50 value, the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated control, would be calculated.

Cytotoxicity Assay

To determine the selectivity index, the cytotoxicity of 2'-deoxy-5-vinylcytidine in uninfected host cells would have been assessed.

-

Cell Culture: Host cells would be seeded in multi-well plates and allowed to adhere and grow.

-

Compound Exposure: The cells would be exposed to a range of concentrations of 2'-deoxy-5-vinylcytidine for a duration comparable to the antiviral assay.

-

Viability Assessment: Cell viability would be determined using a suitable method, such as trypan blue exclusion or a metabolic assay (e.g., MTT assay), to measure the concentration of the compound that causes a 50% reduction in cell viability (Cytotoxic Concentration 50 or CC50).

-

Selectivity Index Calculation: The selectivity index would be calculated as the ratio of the CC50 to the ID50.

Presumed Mechanism of Action

While early studies did not elucidate the precise molecular mechanism, the antiviral activity of 2'-deoxy-5-vinylcytidine is presumed to follow the general pathway of nucleoside analogs that inhibit viral DNA synthesis.

Caption: Presumed mechanism of antiviral action for 2'-deoxy-5-vinylcytidine.

The proposed mechanism involves the intracellular phosphorylation of 2'-deoxy-5-vinylcytidine to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral replication.

Potential for Anticancer Activity: An Indirect Approach

While direct early studies on the anticancer activity of this compound are lacking, more recent research on the related compound, 5-vinyl-2'-deoxyuridine, suggests a potential application in cancer therapy through a "click chemistry" approach. In this strategy, the vinyl-functionalized nucleoside is metabolically incorporated into the DNA of cancer cells. A subsequent reaction with a cytotoxic agent, facilitated by the vinyl group, can then be triggered to induce DNA damage and apoptosis specifically in the cancer cells.

Caption: A potential workflow for anticancer activity using a vinyl-modified nucleoside.

This innovative approach highlights the potential for vinyl-substituted nucleosides in targeted cancer therapy, an area that warrants further investigation.

References

chemical synthesis of vinyl-modified pyrimidine nucleosides

An In-Depth Technical Guide to the Chemical Synthesis of Vinyl-Modified Pyrimidine Nucleosides

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl-modified pyrimidine nucleosides are a pivotal class of compounds in medicinal chemistry and chemical biology, demonstrating significant potential as antiviral agents, anticancer therapeutics, and molecular probes. Their synthesis is a key area of research, leveraging modern organometallic cross-coupling reactions and classical olefination methods. This guide provides a comprehensive overview of the core synthetic strategies for introducing a vinyl group onto the pyrimidine ring, focusing on methodologies such as the Heck, Suzuki-Miyaura, Stille, and Sonogashira couplings, as well as the Wittig reaction. Detailed experimental protocols, comparative quantitative data, and workflow diagrams are presented to equip researchers with the practical knowledge required for the successful synthesis of these valuable molecules.

Introduction

The modification of nucleosides is a cornerstone of drug discovery. Introducing substituents onto the pyrimidine base can profoundly alter the molecule's biological activity, selectivity, and pharmacokinetic properties. The vinyl group, in particular, is a versatile functional handle. Its presence can lead to potent biological activity; for example, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is a highly effective anti-herpes agent.[1] Furthermore, the vinyl moiety can serve as a reactive site for further functionalization or as a probe for studying nucleic acid structure and function.

The primary synthetic challenge lies in the selective and efficient formation of a carbon-carbon double bond at a specific position on the pyrimidine ring, typically C5 or C4, without affecting the sensitive glycosidic bond or the sugar's hydroxyl groups. This guide details the most prevalent and effective methods to achieve this transformation.

Overview of Synthetic Strategies

The synthesis of vinyl-modified pyrimidine nucleosides predominantly relies on a few key reaction classes. The choice of method often depends on the desired position of the vinyl group (C4 or C5), the availability of starting materials, and the required stereoselectivity (E/Z isomers).

Figure 1. High-level overview of primary synthetic routes to vinyl-modified pyrimidine nucleosides.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most powerful and widely used tools for C-C bond formation in nucleoside chemistry.[1] They typically involve the coupling of a halogenated or triflated nucleoside with an organometallic or olefinic partner.

Heck Coupling

The Heck reaction creates a bond between an sp² carbon (from the pyrimidine ring) and an alkene, offering a direct route to vinyl-substituted nucleosides.[2] This method is particularly effective for C5-alkenylation.

Figure 2. Workflow for a typical Heck coupling reaction to synthesize C5-alkenylated pyrimidines.

-

Reactant Preparation : In a microwave process vial, combine 5-iodo-2′-deoxyuridine (1 equivalent), the desired acrylate derivative (e.g., methyl acrylate, 1.5 equivalents), and palladium(II) acetate (Pd(OAc)₂, 10 mol%).

-

Solvent and Base Addition : Add pure water or acetonitrile as the solvent, followed by triethylamine (Et₃N, 2 equivalents) as the base.

-

Reaction Conditions : Seal the vial and place it in a microwave reactor. Heat the mixture to 80°C and maintain for the specified reaction time (typically 15-30 minutes).

-

Work-up and Purification : After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue using silica gel column chromatography to isolate the 5-alkenyl-2′-deoxyuridine product.

| Starting Nucleoside | Alkene Partner | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) | Citation |

| 5-Iodo-2'-deoxyuridine | Methyl Acrylate | Pd(OAc)₂ | Et₃N | Water | 80 (MW) | 15 min | 90 | [3] |

| 5-Iodo-2'-deoxyuridine | Ethyl Acrylate | Pd(OAc)₂ | Et₃N | Water | 80 (MW) | 15 min | 90 | [3] |

| 5-Iodo-2'-deoxyuridine | n-Butyl Acrylate | Pd(OAc)₂ | Et₃N | Water | 80 (MW) | 30 min | 45 | [3] |

| 5-Iodo-2'-deoxyuridine | Methyl Acrylate | Pd-Imidate Cplx | Et₃N | MeCN | 80 | 3 h | 92 | [4] |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is highly effective for installing a vinyl group, particularly at the C4 position.[5] This reaction pairs a pyrimidine derivative (often a sulfonylated or halogenated precursor) with a vinylboronic acid or ester in the presence of a palladium catalyst and a base.

-

Precursor Synthesis : Convert thymidine into its 2,4,6-triisopropylbenzenesulfonyl derivative at the O4 position.

-

Reactant Preparation : In a reaction flask, dissolve the O4-sulfonylated thymidine (1 equivalent) in a 3:1 mixture of 1,4-dioxane and water.

-

Reagent Addition : Add potassium carbonate (K₂CO₃, 3 equivalents), lithium bromide (LiBr, 3 equivalents), and 2,4,6-trivinylcyclotriboroxane pyridine complex (a source of vinylboronic acid, 1.5 equivalents).

-

Catalyst Addition : Degas the mixture with argon, then add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents).

-

Reaction Conditions : Heat the reaction mixture at reflux (approx. 100°C) for 2-4 hours, monitoring progress by TLC.

-

Work-up and Purification : After completion, cool the mixture, dilute it with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography to yield the 4-vinyl-substituted nucleoside.

| Starting Nucleoside | Boron Reagent | Catalyst | Base | Solvent | Yield (%) | Citation |

| O4-Sulfonyl-TBDMS-thymidine | 2,4,6-Trivinylcyclotriboroxane | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 94 (over 2 steps) | [5] |

| 5-Iodo-3',5'-protected-dU | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 95 | [6] |

Stille Coupling

The Stille coupling utilizes an organotin reagent (a vinylstannane) to transfer the vinyl group to a halogenated pyrimidine nucleoside.[7] While effective, the toxicity of organotin compounds necessitates careful handling and thorough purification of the final product.

-

Reactant Preparation : Dissolve the protected 5-iodopyrimidine nucleoside (1 equivalent) and vinyltributylstannane (1.2 equivalents) in anhydrous dioxane.

-

Catalyst Addition : Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 5 mol%) to the solution.

-

Reaction Conditions : Heat the mixture under an inert atmosphere (argon or nitrogen) at 100°C for several hours until the starting material is consumed.

-

Work-up and Purification : Cool the reaction, filter through celite, and concentrate. The crude product is often purified by column chromatography. A final treatment with potassium fluoride (KF) may be used to remove residual tin byproducts.

Sonogashira Coupling Followed by Reduction

This two-step strategy first introduces an alkyne at the C5 position via Sonogashira coupling, which is then selectively reduced to an alkene.[6][8] This provides excellent control over the final vinyl geometry.

Figure 3. Two-step synthesis of vinyl pyrimidines via Sonogashira coupling and subsequent reduction.

-

Sonogashira Coupling :

-

To a solution of 5-iodo-2'-deoxyuridine (1 equivalent) in DMF, add triethylamine (Et₃N, 3 equivalents), copper(I) iodide (CuI, 0.2 equivalents), and Pd(PPh₃)₄ (0.1 equivalents).

-

Bubble the terminal alkyne (e.g., acetylene gas) through the solution or add a liquid terminal alkyne (1.5 equivalents).

-

Stir at room temperature under an inert atmosphere until the reaction is complete.

-

Purify the resulting 5-alkynyl nucleoside.

-

-

Selective Reduction :

-

Dissolve the 5-alkynyl nucleoside in methanol or ethyl acetate.

-

Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or another suitable catalyst for selective reduction.

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) until the alkyne is fully converted to the alkene.

-

Filter off the catalyst and concentrate the solvent to obtain the 5-vinyl nucleoside.

-

| Reaction | Substrate | Reagent | Catalyst | Yield (%) | Citation |

| Sonogashira | 5-Iodo-dUTP | Propargylamine | Pd(PPh₃)₄/CuI | Good | [9] |

| Hydrogenation | 5-Ethynyl-dU | H₂ | Lindlar's Catalyst | N/A | [6] |

| Hydrogenation | 5-Ethynyl-dC | H₂ | Pd/C | 60 |

Wittig Reaction

The Wittig reaction is a classical method for converting aldehydes and ketones into alkenes.[10][11] In nucleoside synthesis, a C5-formyl pyrimidine nucleoside can be reacted with a phosphorus ylide to generate the corresponding C5-vinyl derivative.[12]

-

Ylide Preparation : Prepare the phosphonium ylide (Wittig reagent) by reacting an appropriate alkyltriphenylphosphonium halide with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) at low temperature.

-

Wittig Olefination :

-

Dissolve the 5-formyl-2'-deoxyuridine (with protected hydroxyls) in anhydrous THF.

-

Cool the solution to -78°C under an inert atmosphere.

-

Slowly add the pre-formed ylide solution to the aldehyde solution.

-

Allow the reaction to warm slowly to room temperature and stir for several hours.

-

-

Work-up and Purification : Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry, and concentrate. Purify by silica gel chromatography.

-

Deprotection : Remove the sugar hydroxyl protecting groups if necessary.

Conclusion

The synthesis of vinyl-modified pyrimidine nucleosides is well-established, with palladium-catalyzed cross-coupling reactions offering the most versatile and high-yielding routes. The Heck and Suzuki-Miyaura couplings are particularly powerful for direct C5 and C4 vinylation, respectively. The Sonogashira coupling followed by reduction provides excellent stereochemical control, while the classic Wittig reaction remains a viable option when starting from a formyl-substituted nucleoside. The choice of methodology will be guided by the specific target molecule, desired substitution pattern, and available laboratory resources. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully navigate this important area of synthetic chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Heck Reaction [organic-chemistry.org]

- 3. Frontiers | Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-vinyl-substituted pyrimidine nucleosides exhibit the efficient and selective formation of interstrand cross-links with RNA and duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.fiu.edu [digitalcommons.fiu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: Metabolic Labeling of Nascent RNA with 5-Vinylcytidine

Introduction

Metabolic labeling of newly transcribed RNA is a powerful technique for studying the dynamics of gene expression, including RNA synthesis, processing, and decay. 5-Vinylcytidine (5-VC) is a cytidine analog that contains a vinyl group at the 5-position of the pyrimidine ring. This modification allows for its metabolic incorporation into nascent RNA transcripts by cellular RNA polymerases. The vinyl group serves as a bioorthogonal handle, enabling the selective detection and isolation of newly synthesized RNA through chemical reactions such as the Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition.

Compared to other nucleoside analogs like 5-ethynyluridine (5-EU) or 4-thiouridine (4sU), vinyl nucleosides have been shown to exhibit lower toxicity and cause fewer perturbations in gene expression, making them particularly suitable for in vivo studies and experiments requiring longer labeling periods.[1][2] This protocol provides a detailed method for the metabolic labeling of RNA in cultured cells using 5-vinylcytidine and its subsequent detection.

Principle of the Method

The protocol involves the introduction of 5-VC into cell culture medium, where it is taken up by cells and converted into its triphosphate form (5-VCTP) by the endogenous nucleoside salvage pathway. RNA polymerases then incorporate 5-VCTP into elongating RNA chains in place of cytidine triphosphate (CTP). The vinyl-modified nascent RNA can then be specifically tagged with probes (e.g., biotin or fluorophores) conjugated to a tetrazine molecule via the IEDDA reaction for downstream analysis.

Experimental Protocols

1. Reagent Preparation

-

5-Vinylcytidine (5-VC) Stock Solution: Prepare a 200 mM stock solution of 5-VC in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Cell Culture Medium: Use DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, or another appropriate medium for the cell line of choice.[1]

-

Fixation Solution: 3.7% Paraformaldehyde (PFA) in Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Quenching Solution: 50 mM Glycine in DPBS.

-

Permeabilization Buffer: 0.5% Triton X-100 in DPBS.

-

Tetrazine Probes: Prepare stock solutions of tetrazine-conjugated fluorophores (e.g., Tz-TAMRA) or biotin (e.g., Tz-biotin) in DMSO according to the manufacturer's instructions.

2. Protocol for Metabolic Labeling of RNA in Cultured Cells

This protocol is optimized for HEK293T cells but can be adapted for other cell lines.[1]

-

Cell Seeding: Seed HEK293T cells in a 6-well plate containing glass coverslips (for imaging) or in standard tissue culture plates (for RNA isolation) at a density that will result in approximately 50-70% confluency on the day of the experiment.

-

Cell Culture: Culture the cells at 37°C in a 5% CO₂ incubator.

-

Metabolic Labeling:

-

Thaw the 200 mM 5-VC stock solution.

-

Add the 5-VC stock solution directly to the complete culture medium to a final concentration of 1 mM. Ensure the final DMSO concentration is less than 1%.[1]

-

Incubate the cells for the desired labeling period. Incubation times can range from 5 hours for imaging applications to 16 hours for analyzing changes in gene expression via RNA sequencing.[1]

-

-

Cell Harvesting/Fixing: Proceed to either RNA isolation (Protocol 3) or fluorescence imaging (Protocol 4).

3. Protocol for Total RNA Isolation

-

After the labeling period, wash the cells twice with ice-cold DPBS.

-

Lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol).

-

Isolate total RNA according to the manufacturer's protocol for the chosen RNA isolation kit.

-

To remove any contaminating DNA, perform a DNase treatment (e.g., DNase TURBO) followed by a second column purification.[1]

-

Elute the purified RNA in nuclease-free water and quantify its concentration and purity using a spectrophotometer.

4. Protocol for Fluorescence Imaging of Nascent RNA via IEDDA Reaction

This protocol is designed for cells grown on coverslips.[1]

-

Fixation: After the labeling period, wash the cells twice with DPBS and fix them for 10 minutes at room temperature with 3.7% PFA.

-

Quenching: Quench the fixation reaction by incubating with 50 mM glycine in DPBS for 5 minutes.

-

Washing: Wash the cells twice with DPBS.

-

Permeabilization: Permeabilize the cells by incubating with 0.5% Triton X-100 in DPBS for 15 minutes.

-

Washing: Wash the cells twice with DPBS.

-

IEDDA Reaction: Prepare a solution of the tetrazine-fluorophore conjugate (e.g., Tz-TAMRA) in DPBS at the desired concentration. Incubate the cells with this solution for 1-2 hours at room temperature, protected from light.

-

Washing: Wash the cells three times with DPBS to remove the unbound probe.

-

Nuclear Staining (Optional): Stain the nuclei with a suitable dye like DAPI.

-

Mounting and Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope. Robust RNA labeling is often observed in the nucleolus, the primary site of rRNA biosynthesis.[1]

5. Protocol for Dot-Blot Analysis of Labeled RNA

-

RNA Spotting: Spot serial dilutions of the isolated total RNA onto a nylon or nitrocellulose membrane and UV-crosslink to immobilize.

-

IEDDA Reaction: Incubate the membrane with a solution of tetrazine-biotin (e.g., Tz-4 biotin) for 2 hours to label the vinyl-modified RNA.[1]

-

Washing: Wash the membrane thoroughly to remove excess probe.

-

Detection:

-

Block the membrane with a suitable blocking buffer.

-

Incubate with streptavidin-conjugated Horseradish Peroxidase (HRP).

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

Quantitative Data Summary

The following table summarizes typical experimental parameters for metabolic labeling with vinyl nucleosides, primarily derived from studies on 5-vinyluridine (5-VU), which is expected to have similar properties to 5-VC.[1] These values serve as a starting point for experimental optimization.

| Parameter | Cell Line | Value | Application | Reference |

| Concentration | HEK293T | 1 mM | RNA Imaging & Sequencing | [1] |

| Incubation Time | HEK293T | 5 hours | RNA Imaging | [1] |

| Incubation Time | HEK293T | 16 hours | RNA Sequencing | [1] |

| Incorporation Rate (5-VU) | HEK293T | 0.86% | LC-MS/MS Analysis | [1] |

| Incorporation Rate (2-VA) | HEK293T | 2.3% | LC-MS/MS Analysis | [1] |

| IEDDA Reaction Time | In vitro | 2 hours | Dot-Blot Analysis | [1] |

Visualizations

Metabolic Incorporation and Detection Pathway

Caption: Pathway of 5-VC incorporation and detection.

Experimental Workflow for Nascent RNA Analysis

References

Application Notes and Protocols for Vinylcytidine in Nascent RNA Sequencing (NASC-seq)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nascent RNA sequencing (NASC-seq) is a powerful technique to capture a snapshot of active transcription within a cell at a specific moment. This is achieved by metabolically labeling newly synthesized RNA with modified nucleosides. Vinylcytidine (5-VC) has emerged as a valuable tool for this purpose, offering a bioorthogonal handle for the specific enrichment of nascent transcripts. This document provides detailed application notes and protocols for the use of this compound in NASC-seq, leveraging a copper-free click chemistry reaction for efficient and gentle labeling of nascent RNA.

The core of this methodology lies in the metabolic incorporation of this compound into newly transcribed RNA. The vinyl group serves as a bioorthogonal handle, allowing for a highly specific inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-conjugated biotin molecule.[1] This covalent linkage enables the selective capture of nascent RNA using streptavidin-coated magnetic beads, separating it from the vast excess of pre-existing RNA. Subsequent library preparation and high-throughput sequencing provide a quantitative measure of the transcripts being actively synthesized at the time of labeling.

One of the key advantages of using vinyl nucleosides like this compound is their reported lower cytotoxicity compared to other commonly used analogs such as 5-ethynyluridine (5-EU).[1] Studies have shown that while 5-EU can significantly inhibit cell proliferation, vinyl nucleosides have a minimal effect on cell growth, which is a critical consideration for in vivo studies and experiments requiring longer labeling times.[1]

Data Presentation: Comparative Analysis of Metabolic Labels

| Parameter | This compound (5-VC) | 4-Thiouridine (4sU) | 5-Ethynyluridine (5-EU) |

| Labeling Chemistry | Inverse-Electron-Demand Diels-Alder (IEDDA) with tetrazines | Thiol-specific biotinylation | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Toxicity | Low; minimal impact on cell proliferation.[1] | Can exhibit cytotoxicity at high concentrations or with long exposure times. | Can inhibit cell proliferation and induce significant changes in gene expression.[1] |

| Labeling Efficiency | Dependent on cell type and metabolic state. | Generally efficient incorporation into nascent RNA. | Efficiently incorporated into newly transcribed RNA. |

| Biotinylation Conditions | Copper-free, mild conditions (e.g., 37°C, pH ~5.0).[1] | Requires a thiol-reactive biotin derivative and can involve oxidizing conditions. | CuAAC requires a copper catalyst which can be toxic to cells and damage RNA. SPAAC is copper-free but can have slower kinetics. |